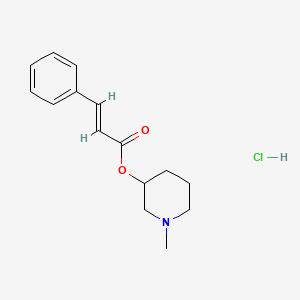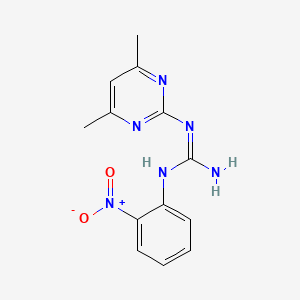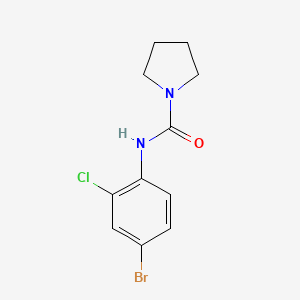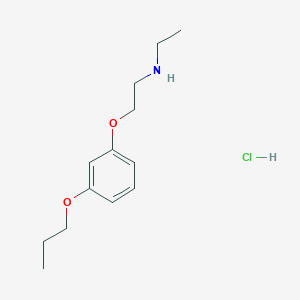
1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound is known for its ability to modulate the activity of various neurotransmitter systems in the brain, making it a promising candidate for the treatment of a range of neurological disorders. In
Mecanismo De Acción
The mechanism of action of 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride involves its ability to modulate the activity of various neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and norepinephrine, while decreasing the release of serotonin. This results in an overall increase in the activity of the dopaminergic and noradrenergic systems, which are known to play a role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride are largely dependent on its mechanism of action. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to an increase in alertness, arousal, and motivation. It has also been shown to decrease the levels of serotonin, which can lead to a decrease in anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems. This makes it a versatile tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using this compound is that it may have off-target effects on other systems in the body, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of this compound on behavior and cognition. Finally, there is potential for the use of this compound in the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride can be achieved through a multi-step process. The first step involves the reaction of 3-phenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methylpiperidine to form the desired product, which is then treated with hydrochloric acid to yield 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride.
Aplicaciones Científicas De Investigación
1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride has been studied extensively for its potential use in the treatment of various neurological disorders. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This makes it a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
(1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-16-11-5-8-14(12-16)18-15(17)10-9-13-6-3-2-4-7-13;/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQJLKWFIDYDY-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C=CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)OC(=O)/C=C/C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)

![N-methyl-1-(5-phenyl-3-isoxazolyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5374425.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5374443.png)
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)

![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374480.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)